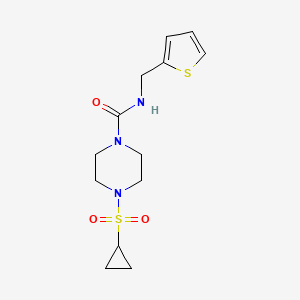

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S2/c17-13(14-10-11-2-1-9-20-11)15-5-7-16(8-6-15)21(18,19)12-3-4-12/h1-2,9,12H,3-8,10H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLRIMJYXOXEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

Introduction of the cyclopropylsulfonyl group: This step involves the reaction of the piperazine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopropylsulfonyl group.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Sulfoxides or sulfones.

Reduction products: Amines.

Substitution products: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound "4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide":

General Information

- It is a synthetic organic compound.

- It belongs to the class of piperazine derivatives.

Unfortunately, the search results do not provide specific applications, comprehensive data tables, well-documented case studies, detailed research findings, or authoritative insights specifically for "4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide."

The search results include information about:

- Piperazine derivatives: Several search results mention various piperazine derivatives and their applications . Piperazine derivatives, in general, have diverse applications, including uses as pharmaceutical agents.

- Other chemical compounds: The search results also mention various other chemical compounds, but these are not directly related to the specific compound .

- Polyphosphates: One search result discusses chromogenic and fluorogenic substrates for high-throughput detection of enzymes that hydrolyze inorganic polyphosphate .

- Hexyl groups: Some results discuss hexyl radicals and compounds containing hexyl groups, but not in direct relation to the target compound .

Wirkmechanismus

The mechanism of action of 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Piperazine Ring

Compound A : 4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide ()

- Key Difference : Replaces the cyclopropylsulfonyl group with a 3-cyclopropylpyrazole.

- The cyclopropyl in both compounds aids in minimizing steric hindrance .

Compound B : 4-(5-Cyanopyridin-2-yl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide ()

- Key Difference: Substitutes cyclopropylsulfonyl with a cyanopyridinyl group and replaces thiophene with furan.

- Impact: The cyanopyridine’s strong electron-withdrawing nature reduces piperazine basicity, altering ionization state at physiological pH.

Compound C : 4-[4-Cyano-3-(trifluoromethyl)phenyl]-N-cyclopropyl-1-(1-methyl-1H-imidazole-4-carbonyl)piperazine-2-carboxamide ()

- Key Difference : Features a trifluoromethylphenyl group and imidazole carbonyl.

- Impact : The trifluoromethyl group increases hydrophobicity and metabolic resistance, while the imidazole enables hydrogen bonding. The target compound’s cyclopropylsulfonyl group may offer better solubility and fewer off-target interactions .

Carboxamide Side Chain Modifications

Compound D : p-MPPI and p-MPPF ()

- Key Difference : Contain p-iodobenzamido or p-fluorobenzamido groups instead of thiophen-2-ylmethyl.

- The thiophene in the target compound balances lipophilicity and compactness, favoring oral bioavailability .

Compound E : BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) ()

- Key Difference : Uses a tert-butylphenyl carboxamide and chloropyridinyl piperazine.

- Impact : The tert-butyl group significantly increases hydrophobicity, enhancing membrane permeability but risking hepatotoxicity. The target’s thiophen-2-ylmethyl group may reduce such risks while maintaining moderate logP values .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound E (BCTC) |

|---|---|---|---|---|

| Piperazine Substituent | Cyclopropylsulfonyl | 3-Cyclopropylpyrazole | 5-Cyanopyridin-2-yl | 3-Chloropyridin-2-yl |

| Carboxamide Group | Thiophen-2-ylmethyl | Thiophen-2-ylmethyl | Furan-2-ylmethyl | 4-tert-Butylphenyl |

| logP (Predicted) | ~2.1 | ~2.5 | ~1.8 | ~3.4 |

| Solubility (aq.) | Moderate (sulfonyl group) | Low (pyrazole) | High (cyanopyridine) | Low (tert-butyl) |

| Metabolic Stability | High (sulfonyl resistance) | Moderate | Low (cyanide hydrolysis) | Moderate (chloropyridine) |

| Biological Target | Putative 5-HT1A/TRP channels | Serotonin receptors | Unknown | TRPM8 inhibition |

Biologische Aktivität

The compound 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a notable member of the piperazine-derived class of compounds, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Research indicates that compounds containing the piperazine moiety often exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer effects. The specific compound in focus has been investigated for its inhibitory effects on various enzymes and cellular processes.

- Enzyme Inhibition :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. Key observations include:

- Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining potency against target enzymes and pathogens. Alterations to this segment can lead to a sharp decline in activity .

- Cyclopropylsulfonyl Group : This substituent has been linked to enhanced interaction with biological targets, contributing to the compound's overall effectiveness .

Case Studies

- Leishmania Inhibition :

- Fungal Resistance :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions. Cyclopropylsulfonyl groups are introduced using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .

- Step 2 : Carboxamide linkage via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the piperazine and thiophen-2-ylmethyl amine. Solvents like DMF or THF are used, with strict pH control (7–8) to avoid side reactions .

- Critical Conditions : Temperature (<50°C to prevent decomposition), inert atmosphere (N₂/Ar), and anhydrous solvents. Yields improve with slow addition of reagents and catalytic bases (e.g., K₂CO₃) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Structural Confirmation :

- Purity Assessment :

- HPLC : Uses C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Cross-validate results using independent methods (e.g., enzyme inhibition assays vs. cellular viability tests) .

- Structural Reanalysis : Confirm batch consistency via X-ray crystallography or 2D NMR to rule out polymorphic or stereochemical variations .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, assay pH) .

Q. What strategies optimize the compound’s selectivity for target receptors vs. off-target interactions?

- SAR Studies : Modify substituents (e.g., cyclopropyl vs. phenyl sulfonyl) and assess binding via:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance tissue-specific activation .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

- Target Deconvolution :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR Screening : Genome-wide knockout libraries identify genes modulating the compound’s efficacy .

- Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS) to map downstream signaling effects (e.g., MAPK, PI3K) .

Q. What methodologies address discrepancies in solubility and stability data during preclinical studies?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Solubility Enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.